molecular formula C13H10FN5O3 B1396468 ethyl 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate CAS No. 1338651-59-4

ethyl 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B1396468
CAS No.: 1338651-59-4
M. Wt: 303.25 g/mol
InChI Key: QLTKRWKWGCGVRR-UHFFFAOYSA-N
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Description

Ethyl 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate is a useful research compound. Its molecular formula is C13H10FN5O3 and its molecular weight is 303.25 g/mol. The purity is usually 95%.
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Mechanism of Action

Biological Activity

Ethyl 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The compound has the following chemical formula:

C13H10FN5O3\text{C}_{13}\text{H}_{10}\text{F}\text{N}_{5}\text{O}_{3}

with a molecular weight of 303.25 g/mol. Its structure includes a triazole ring fused with an oxadiazole moiety, which is known for its bioisosteric properties that enhance biological activity.

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazole, including the compound , exhibit significant anticancer properties. The mechanism primarily involves:

  • Inhibition of Enzymes : Compounds like this compound have shown inhibitory effects on various enzymes such as histone deacetylase (HDAC), thymidylate synthase, and telomerase . These enzymes are crucial for cancer cell proliferation and survival.
  • Cytotoxicity Against Cancer Cell Lines : Studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines including human colon adenocarcinoma (HT-29) and breast cancer cells. For instance, one study reported an IC50 value indicating moderate potency against a panel of cancer cell lines .

Antimicrobial Activity

The compound also displays antimicrobial properties. The oxadiazole scaffold has been associated with activity against various bacterial and fungal strains. The presence of the fluorophenyl group enhances its interaction with microbial targets .

Anti-inflammatory and Analgesic Effects

In addition to its anticancer and antimicrobial activities, this compound has been explored for its anti-inflammatory effects. It shows potential in reducing inflammation markers and alleviating pain in preclinical models .

The biological activity of this compound can be attributed to several mechanisms:

  • Targeting Nucleic Acids : The oxadiazole moiety interacts with DNA and RNA, potentially disrupting transcription and replication processes in cancer cells.
  • Enzyme Inhibition : By inhibiting key enzymes involved in cell cycle regulation and apoptosis (programmed cell death), the compound can induce cytotoxicity in malignant cells.
  • Modulation of Signaling Pathways : It may interfere with various signaling pathways that are crucial for tumor growth and metastasis.

Case Studies

Several studies have evaluated the biological activity of related compounds:

StudyCompoundActivityFindings
Compound AAnticancerIC50 = 92.4 µM against multiple cancer lines
Compound BAntimicrobialEffective against Gram-positive bacteria
Compound CAnti-inflammatoryReduced inflammation markers in animal models

These studies highlight the potential of oxadiazole derivatives in therapeutic applications.

Properties

IUPAC Name

ethyl 3-[1-(4-fluorophenyl)triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN5O3/c1-2-21-13(20)12-15-11(17-22-12)10-7-19(18-16-10)9-5-3-8(14)4-6-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTKRWKWGCGVRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C2=CN(N=N2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate
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ethyl 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate
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ethyl 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate
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ethyl 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate
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ethyl 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate
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ethyl 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate

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